molecular formula C13H12ClN3O B5687503 1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea CAS No. 5250-80-6

1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea

Cat. No.: B5687503
CAS No.: 5250-80-6
M. Wt: 261.70 g/mol
InChI Key: SQEVRJGQDVQFKB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group and a methylpyridinyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea typically involves the reaction of 4-chloroaniline with 3-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea derivative. The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-(2-pyridyl)urea: This compound has a similar structure but with a different substitution pattern on the pyridine ring.

    1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea: This compound differs by the position of the methyl group on the pyridine ring.

    1-(4-Chlorophenyl)-3-(3-methylphenyl)urea: This compound has a methyl group on the phenyl ring instead of the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-9-3-2-8-15-12(9)17-13(18)16-11-6-4-10(14)5-7-11/h2-8H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEVRJGQDVQFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50966945
Record name N-(4-Chlorophenyl)-N'-(3-methylpyridin-2-yl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203162
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5250-80-6
Record name N-(4-Chlorophenyl)-N'-(3-methylpyridin-2-yl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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